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molecular formula C13H16N2O2S B2898475 Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1035831-05-0

Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B2898475
M. Wt: 264.34
InChI Key: OVDMBBDJLSNBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112594B2

Procedure details

3-Cyano-6-isopropyl-2-mercaptopyridine (50 g) synthesized according to U.S. Pat. No. 5,001,137 (Mar. 19, 1991), sodium ethoxide (22.9 g) and bromoethyl acetate (34.2 ml) were added to ethanol (500 ml) and the mixture was stirred at room temperature for 1 hr and the solvent was evaporated. The residue was recrystallized from ethanol to give ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate (69.3 g) (melting point: 161-162° C.). (2) This ester (30 g) and isoamyl nitrite (45.7 ml) were added to tetrahydrofuran (300 ml) and the mixture was stirred at 60° C. for 2 hr and the solvent was evaporated under reduced pressure. The residue was separated and purified by silica gel column chromatography (mobile phase; chloroform) to give ethyl 6-isopropylthieno[2,3-b]pyridine-2-carboxylate (7.1 g). melting point: 73-74° C. (3) This was subjected to hydrolysis under basic conditions according to a conventional method to give the title compound (5.8 g). melting point: 218-220° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step Two
Quantity
34.2 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([SH:12])=[N:5][C:6]([CH:9]([CH3:11])[CH3:10])=[CH:7][CH:8]=1)#[N:2].[O-]CC.[Na+].[C:17]([O:20][CH2:21][CH2:22]Br)(=[O:19])[CH3:18]>C(O)C>[NH2:2][C:1]1[C:3]2[C:4](=[N:5][C:6]([CH:9]([CH3:10])[CH3:11])=[CH:7][CH:8]=2)[S:12][C:18]=1[C:17]([O:20][CH2:21][CH3:22])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(#N)C=1C(=NC(=CC1)C(C)C)S
Step Two
Name
Quantity
22.9 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
34.2 mL
Type
reactant
Smiles
C(C)(=O)OCCBr
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(SC2=NC(=CC=C21)C(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 69.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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